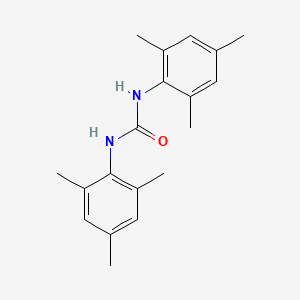

1,3-Di-(2,4,6-trimethylphenyl)urea

Descripción general

Descripción

1,3-Di-(2,4,6-trimethylphenyl)urea is a symmetrically substituted urea derivative featuring bulky 2,4,6-trimethylphenyl (mesityl) groups at both nitrogen atoms of the urea core. This steric hindrance significantly influences its physicochemical properties, such as solubility, crystallinity, and electronic behavior.

Aplicaciones Científicas De Investigación

Agricultural Applications

Urease Inhibition

One of the prominent applications of 1,3-Di-(2,4,6-trimethylphenyl)urea is as a urease inhibitor. Urease inhibitors are crucial in mitigating nitrogen losses in agricultural practices. The compound has been shown to effectively reduce urease activity in soil, which in turn decreases ammonia emissions from urea fertilizers. Studies indicate that the application of urease inhibitors can lead to improved nitrogen use efficiency and enhanced crop yields.

- Case Study: A field study demonstrated that the application of this compound significantly reduced ammonia volatilization by up to 62% compared to untreated urea applications. This reduction was linked to increased nitrogen accumulation in maize at the flowering stage, ultimately leading to higher crop yields .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing various polymeric materials. Its unique structural properties allow it to act as a cross-linking agent in the production of thermosetting resins and coatings.

- Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 150 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 5% |

These properties highlight the potential of this compound in developing high-performance materials suitable for various industrial applications.

Medicinal Chemistry

Therapeutic Potential

Research into the medicinal applications of this compound has revealed promising results regarding its biological activities. The compound exhibits potential antimicrobial and anticancer properties.

- Case Study: A recent study investigated the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in vitro at concentrations as low as 10 µM. This suggests its potential as a lead compound for developing new anticancer therapies.

Environmental Applications

Pollution Mitigation

The use of urease inhibitors like this compound also extends to environmental applications where they help reduce nitrogen pollution from agricultural runoff. By decreasing ammonia emissions from fertilizers, these compounds contribute to lower levels of nitrogen oxides in the atmosphere.

- Data Table: Impact on Ammonia Emissions

| Treatment Type | Ammonia Emission Reduction (%) |

|---|---|

| Untreated Urea | 39% |

| Urea + Inhibitor | 62% |

This data underscores the environmental benefits associated with using urease inhibitors in agriculture.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Di-(2,4,6-trimethylphenyl)urea, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via carbodiimide intermediates. For example, 1,3-di-(2,4,6-trimethylphenyl)carbodiimide can react with amines or water under anhydrous conditions in solvents like toluene or dichloromethane. Catalytic bases (e.g., triethylamine) are used to neutralize byproducts like HCl. Reaction temperatures (reflux vs. room temperature) significantly impact yield, with higher purity achieved via column chromatography or recrystallization .

- Key Data : In , carbodiimides are synthesized using substituted aryl amines and carbon disulfide, followed by oxidation. Yields depend on steric hindrance from the 2,4,6-trimethylphenyl groups.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR are critical. The aromatic protons of the 2,4,6-trimethylphenyl groups appear as singlets due to symmetry, while urea NH protons resonate downfield (~δ 6–8 ppm). NMR confirms the carbonyl carbon (C=O) at ~δ 155–160 ppm .

- IR : Strong absorption bands at ~1640–1680 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm the urea moiety .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Challenges include resolving disorder in methyl groups .

Q. What are the primary chemical reactivity patterns of this compound?

- Methodology : The urea group undergoes nucleophilic attack (e.g., hydrolysis to carbodiimides under acidic conditions) and hydrogen bonding. The steric bulk of the 2,4,6-trimethylphenyl groups limits reactivity at the aryl rings but stabilizes intermediates in catalysis. Substituent effects are studied via comparative kinetics with less hindered analogs .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4,6-trimethylphenyl substituents influence catalytic applications?

- Methodology : In cross-linking reactions (e.g., ring-opening metathesis polymerization), the bulky aryl groups stabilize Ru carbene catalysts by preventing undesired side reactions. Steric maps and DFT calculations quantify these effects, while turnover numbers (TONs) are measured via GC/MS .

- Data Contradictions : Some studies report reduced catalytic activity with excessive steric bulk, requiring optimization of substituent size .

Q. What experimental strategies resolve contradictions in reported synthetic yields or byproduct formation?

- Methodology :

- In situ monitoring : Use NMR or Raman spectroscopy to track intermediate formation.

- Byproduct analysis : LC-MS identifies impurities like hydrolyzed carbodiimides.

- DoE (Design of Experiments) : Systematic variation of solvent polarity, temperature, and base stoichiometry isolates critical factors .

Q. How can computational modeling predict the compound’s supramolecular interactions?

- Methodology : Density Functional Theory (DFT) calculates hydrogen-bonding strengths in urea-based frameworks. Molecular dynamics simulations model self-assembly in solvents. Compare predicted vs. observed crystal packing (via CSD database) .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

- Methodology : Slow diffusion of antisolvents (e.g., hexane into dichloromethane) promotes ordered crystal growth. SHELXL refinement addresses disorder in methyl groups by applying restraints. Twinning, common in symmetric structures, is resolved using HKLF5 data .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

- Methodology :

- Enzyme inhibition : Kinetic assays (e.g., fluorescence polarization) measure binding to kinases or proteases.

- Thermal shift assays : Monitor protein stabilization upon ligand binding.

- MD simulations : Predict binding modes to guide mutagenesis studies .

Q. What strategies improve the compound’s stability under oxidative or hydrolytic conditions?

- Methodology :

- Protecting groups : Introduce electron-withdrawing substituents to deactivate the urea group.

- Formulation studies : Encapsulation in cyclodextrins or liposomes enhances stability in aqueous media .

Q. How is this compound utilized in materials science, such as polymer networks or sensors?

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analysis Using Crystallographic Tools

- SHELX and OLEX2 : The SHELX suite (e.g., SHELXL for refinement) and OLEX2 are critical for resolving crystal structures of sterically hindered molecules like substituted ureas . For example:

Electrochemical Behavior of Bulky Aromatic Systems

- investigates the electrochemical reduction of a mesityl-substituted quinolinylidene amine. Solvent and electrolyte: Electrochemical studies in polar aprotic solvents (e.g., DMF with tetrabutylammonium bromide) are standard for such systems .

Comparative Properties of Substituted Ureas

The table below extrapolates properties of 1,3-Di-(2,4,6-trimethylphenyl)urea based on analogous compounds:

Propiedades

Número CAS |

6095-81-4 |

|---|---|

Fórmula molecular |

C19H24N2O |

Peso molecular |

296.4 g/mol |

Nombre IUPAC |

1,3-bis(2,4,6-trimethylphenyl)urea |

InChI |

InChI=1S/C19H24N2O/c1-11-7-13(3)17(14(4)8-11)20-19(22)21-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H2,20,21,22) |

Clave InChI |

PKEYCOSNQNZVFO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=C1)C)NC(=O)NC2=C(C=C(C=C2C)C)C)C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.